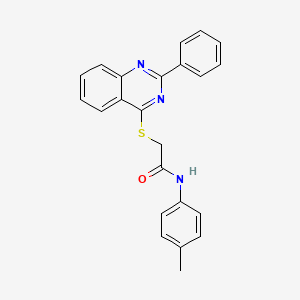
2-((2-Phenylquinazolin-4-yl)thio)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Phenylquinazolin-4-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Phenylquinazolin-4-yl)thio)-N-(p-tolyl)acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of 2-Phenylquinazolin-4-ylamine: This is achieved by reacting anthranilic acid with benzoyl chloride to form 2-phenylquinazolin-4-one, which is then reduced to 2-phenylquinazolin-4-ylamine.
Thioether Formation: The 2-phenylquinazolin-4-ylamine is then reacted with a thiol compound, such as p-toluenethiol, under basic conditions to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((2-Phenylquinazolin-4-yl)thio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazolines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolines.
Substitution: Brominated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
2-((2-Phenylquinazolin-4-yl)thio)-N-(p-tolyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((2-Phenylquinazolin-4-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4-ylamine: A precursor in the synthesis of the target compound.
Quinazolin-4-one derivatives: Known for their diverse biological activities.
Thioether-containing compounds: Similar structural features with potential biological activities.
Uniqueness
2-((2-Phenylquinazolin-4-yl)thio)-N-(p-tolyl)acetamide is unique due to its specific combination of a quinazoline core, thioether linkage, and acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H19N3OS |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-(2-phenylquinazolin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C23H19N3OS/c1-16-11-13-18(14-12-16)24-21(27)15-28-23-19-9-5-6-10-20(19)25-22(26-23)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,24,27) |
InChI Key |
LPSGOGYCLJKDFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate](/img/structure/B12986013.png)
![(2R,3S)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B12986022.png)
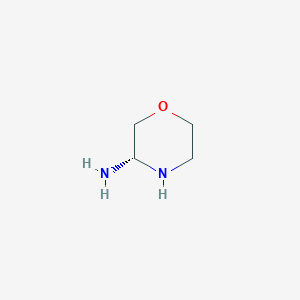
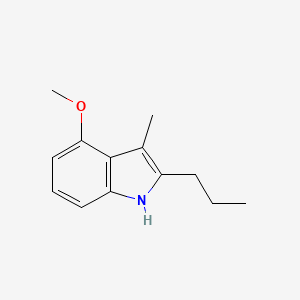
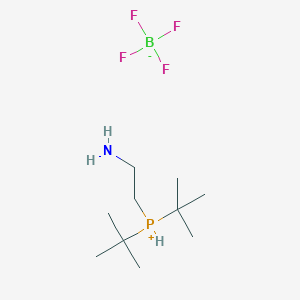
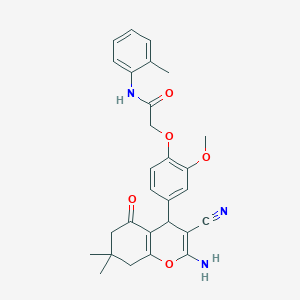
![Methyl (1R,2S,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12986042.png)
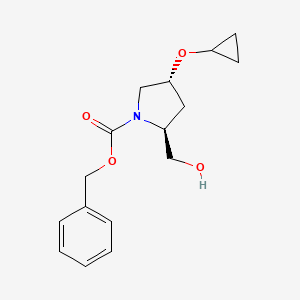
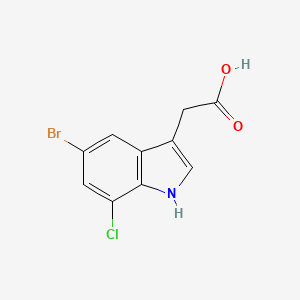
![2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-1-yl)acetic acid](/img/structure/B12986067.png)

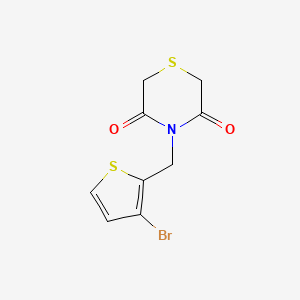
![(1R,3R,4S)-2-Azabicyclo[2.2.1]heptane-3-carbonitrile](/img/structure/B12986096.png)
![(1S,2R,10S,11S,13R,14S,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-11,17-diol](/img/structure/B12986101.png)
